

Introduction: The Scientific Imperative of 4-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

Cat. No.: B189520

[Get Quote](#)

4-Methyl-8-nitroquinoline (Figure 1) is a derivative of quinoline, a class of compounds renowned for a wide spectrum of biological activities.[1][3] The presence of the nitro group at the 8-position and the methyl group at the 4-position creates a unique electronic and steric profile, making it a versatile precursor for complex organic molecules.[2] Its derivatives have been investigated for their potential as antimalarial, anticancer, and antimicrobial agents.[2][4] Given its significance, a thorough understanding of its solubility is not merely academic; it is a prerequisite for efficient reaction kinetics, effective purification, and the development of viable pharmaceutical formulations.

Figure 1: Chemical Structure of **4-Methyl-8-nitroquinoline** Molecular Formula: $C_{10}H_8N_2O_2$

Molecular Weight: 188.18 g/mol [5][6]

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful initial guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

- Polar Solvents (e.g., water, ethanol) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding.
- Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces, making them suitable for dissolving

nonpolar solutes.

The molecular structure of **4-Methyl-8-nitroquinoline**—featuring a largely aromatic, nonpolar backbone combined with a highly polar nitro group and a nitrogen atom in the quinoline ring—suggests a nuanced solubility profile, with an affinity for polar organic solvents but limited solubility in water.[\[2\]](#)

Physicochemical Properties of 4-Methyl-8-nitroquinoline

A compound's intrinsic physicochemical properties provide the quantitative basis for predicting its solubility behavior. The key parameters for **4-Methyl-8-nitroquinoline** are summarized in Table 1.

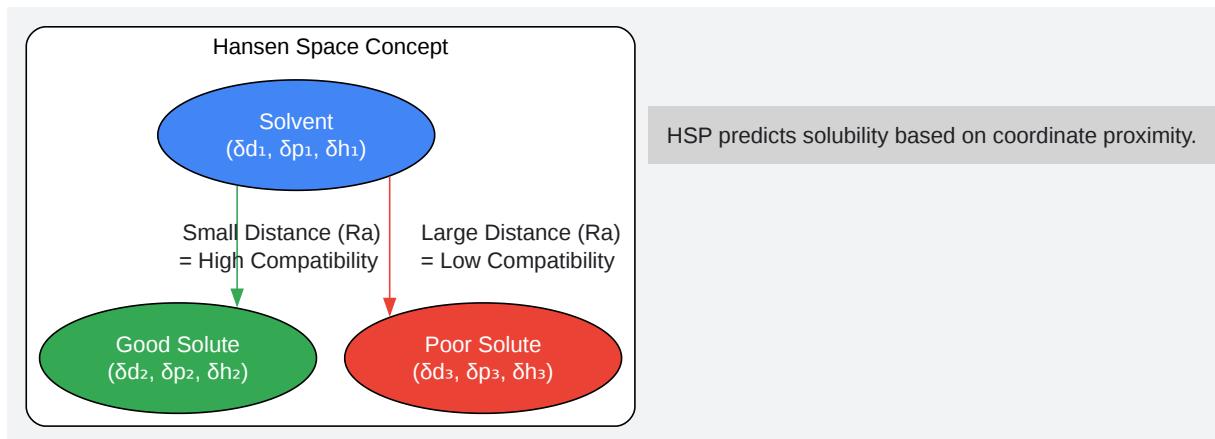
Property	Value	Source
Molecular Formula	$C_{10}H_8N_2O_2$	[9]
Molecular Weight	188.186 g/mol	[9]
Melting Point	125-126 °C	[9] [10]
Boiling Point (Predicted)	340.8 ± 27.0 °C	[10]
Density (Predicted)	1.298 ± 0.06 g/cm ³	[10]
LogP (Predicted)	2.97	[9]
pKa (Predicted)	1.87 ± 0.30	[9] [10]
Hydrogen Bond Acceptor Count	3	[9]
Hydrogen Bond Donor Count	0	[9]

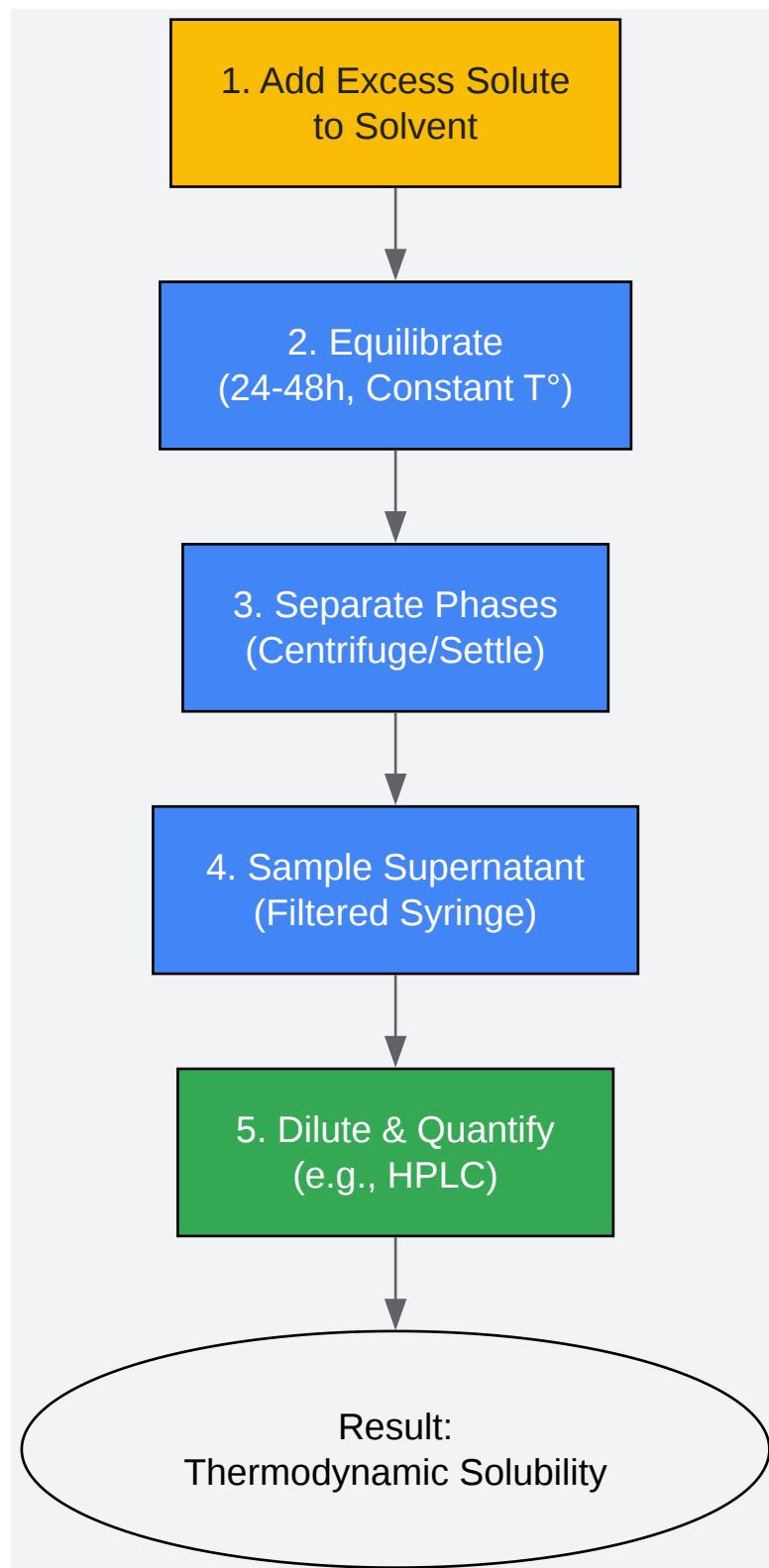
The predicted LogP value of 2.97 indicates a significant lipophilic (oil-loving) character, suggesting greater solubility in nonpolar organic solvents than in water. The absence of hydrogen bond donors and the presence of three acceptors (the two oxygen atoms of the nitro group and the quinoline nitrogen) further define its potential interactions with protic and aprotic solvents.[\[9\]](#)

Qualitative Solubility Profile

Based on available data, **4-Methyl-8-nitroquinoline** exhibits the following general solubility characteristics.

Solvent Class	Example Solvents	Observed Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low in Water, Soluble in Alcohols	The large aromatic structure limits aqueous solubility. Alcohols can interact with the polar nitro group and quinoline nitrogen. [2] [11] [12]
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO)	Soluble	These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. [2]
Nonpolar	Hexane, Toluene	Likely Soluble	The nonpolar quinoline backbone should interact favorably with nonpolar solvents via dispersion forces.
Acidic (Aqueous)	Dilute HCl	Soluble	The basic nitrogen atom on the quinoline ring ($pK_a \sim 1.87$) can be protonated, forming a water-soluble salt. [11] [13]


Note: This table is based on qualitative descriptions. Quantitative experimental determination is necessary for specific applications.


Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

For a more sophisticated prediction beyond simple polarity, the Hansen Solubility Parameters (HSP) offer a powerful framework.[\[14\]](#)[\[15\]](#) HSP dissects the total cohesive energy of a substance into three components:

- δ_d : Energy from dispersion forces.
- δ_p : Energy from polar forces.
- δ_h : Energy from hydrogen bonding.

Each molecule can be plotted as a point in a 3D "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be mutually soluble.[\[14\]](#) While experimentally determined HSP values for **4-Methyl-8-nitroquinoline** are not readily available, they can be estimated using group contribution methods based on the molecular structure.[\[16\]](#) This predictive tool is invaluable for rationally selecting solvents or designing solvent blends to achieve desired solubility, which is particularly useful in industries like paints and coatings.[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-Methyl-8-nitroquinoline | 2801-29-8 [smolecule.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-8-nitroquinoline | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. lookchem.com [lookchem.com]
- 10. 4-METHYL-8-NITROQUINOLINE CAS#: 2801-29-8 [amp.chemicalbook.com]
- 11. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Scientific Imperative of 4-Methyl-8-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189520#solubility-of-4-methyl-8-nitroquinoline-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com